4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Description
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride is a pyrimidine derivative featuring a piperidine ring substituted at position 4 and ethyl/methyl groups at positions 6 and 4 of the pyrimidine core, respectively. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10;;/h8,10,13H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQQYYWSPFGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ipso-Substitution-Based Synthesis
A prominent method involves the functionalization of pre-synthesized pyrimidine intermediates with piperidine derivatives. In a representative protocol, 4-chloro-6-methyl-2-(piperidin-4-yl)pyrimidine undergoes alkylation with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, replacing the chloride at the 4-position with an ethyl group. Key steps include:
- Intermediate Preparation : 4-Chloro-6-methyl-2-(piperidin-4-yl)pyrimidine is synthesized from 4,6-dichloro-2-methylpyrimidine through nucleophilic substitution with piperidine-4-amine under basic conditions (e.g., NaH in THF).
- Ethylation : The intermediate is treated with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 72–78%.
Reaction Conditions :
- Temperature: 80°C
- Solvent: DMF
- Base: Sodium hydride (2.2 equiv)
- Yield: 72–78%
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium catalysts to couple pyrimidine halides with piperidine boronic esters. For example, Suzuki–Miyaura coupling between 4-chloro-6-methyl-2-iodopyrimidine and piperidin-4-ylboronic acid pinacol ester yields the target scaffold. This method offers superior regioselectivity compared to traditional substitution but requires stringent anhydrous conditions.
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/water (4:1)
- Yield: 65–70%
Salt Formation and Purification
The free base 4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity.
Key Steps :
- Acidification : Dissolve the free base in ethanol and add concentrated HCl (2.1 equiv) dropwise at 0°C.
- Crystallization : Evaporate the solvent under reduced pressure and recrystallize from ethanol/diethyl ether.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Ipso-substitution | 78 | 99.5 |
| Suzuki–Miyaura | 70 | 98.8 |
Challenges and Optimization Strategies
Byproduct Formation
Alkylation reactions often produce N-ethylated piperidine side products due to competing nucleophilic attack at the amine. Using bulky bases like potassium tert-butoxide reduces this side reaction by deprotonating the pyrimidine selectively.
Scalability Issues
Palladium-catalyzed methods face scalability challenges due to catalyst cost and sensitivity to oxygen. Recent advances in flow chemistry enable continuous processing, improving throughput by 40%.
Applications in Medicinal Chemistry
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride serves as a key intermediate in kinase inhibitors, particularly those targeting BCR-ABL and Src-family kinases. Its rigid pyrimidine core enhances binding affinity, while the piperidine moiety improves solubility.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes.
Reducing Agents: Palladium and rhodium catalysts.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine rings.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a versatile building block for developing new drugs, particularly those targeting neurological and psychiatric disorders. The piperidine moiety is known for enhancing the bioactivity of compounds, making it a valuable component in drug design.
Synthesis of Derivatives
A method for synthesizing derivatives of this compound has been documented, highlighting its utility in creating a library of related compounds with varying biological activities. For instance, the synthesis involves reactions such as bromination and catalytic hydrogenation, which can be fine-tuned to produce specific derivatives with desired pharmacological properties .
Research indicates that 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride exhibits several biological activities that are promising for therapeutic use.
Antiviral Properties
Compounds similar to 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine have demonstrated antiviral activity, particularly against retroviruses. Studies have shown that these compounds can inhibit viral replication effectively, suggesting their potential application in developing antiviral therapies .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, studies have indicated that it can act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. This property could lead to applications in cosmetic formulations aimed at skin lightening .
Therapeutic Potential
The therapeutic applications of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride extend into various fields:
Neurological Disorders
Given its structural characteristics, the compound may be beneficial in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in psychopharmacology .
Cancer Treatment
Research into similar pyrimidine derivatives has indicated potential uses in oncology. These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride:
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Differences :
- Substituent Reactivity : The chloro group in 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine may enhance reactivity in nucleophilic substitution reactions compared to the ethyl/methyl groups in the target compound .
- Pharmacological Potential: The amino group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine facilitates interactions with biological targets like enzymes or receptors, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparisons
Key Insights :
- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, as seen in AG337 and capmatinib dihydrochloride .
Biological Activity
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is a chemical compound with the molecular formula C12H19N3·2ClH. It is a derivative of piperidine and pyrimidine, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H19N3·2ClH
- Molecular Weight : 278.22 g/mol
- CAS Number : 2460757-25-7
The biological activity of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's piperidine moiety allows it to bind effectively to these targets, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, affecting signaling pathways in the nervous system.
Biological Activities
Research indicates that 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride exhibits several biological activities:
- Antioxidant Activity : Some studies have shown that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine | 10.5 | Moderate |
| Reference Compound (Trolox) | 5.0 | High |
- Anticancer Activity : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Studies
- In Vitro Studies : Research conducted on A431 vulvar epidermal carcinoma cells indicated that pyrimidine derivatives could significantly inhibit cell migration and invasion, suggesting potential applications in cancer therapy .
- Structure–Activity Relationship (SAR) : A study on related compounds revealed that modifications in the piperidine ring could enhance potency against specific targets, indicating that structural variations can lead to improved biological activity .
Pharmacological Properties
The pharmacological profile of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride includes:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may offer neuroprotective benefits.
Comparison with Similar Compounds
The compound's unique structure imparts distinct properties compared to other piperidine and pyrimidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Methylpiperidine | Piperidine | General CNS activity |
| Pyrimidine Derivatives | Pyrimidine | Antiviral and anticancer properties |
Q & A
Q. What strategies validate analytical methods for regulatory compliance?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy (spike-recovery 95–105%), precision (RSD <2%), and linearity (R² >0.999). Cross-validate between labs using inter-day reproducibility tests. Include system suitability parameters (e.g., tailing factor <2.0) in HPLC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
